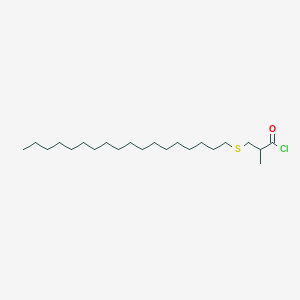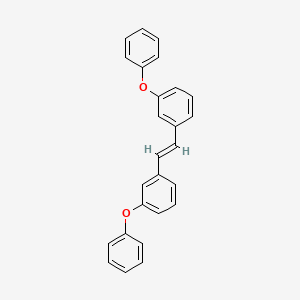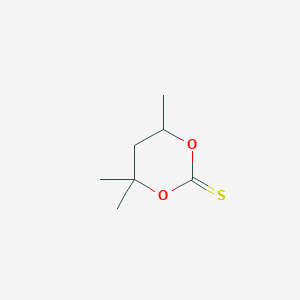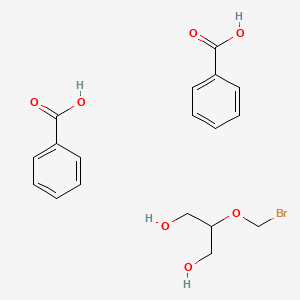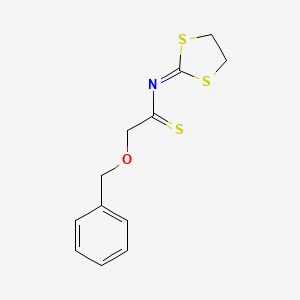
(Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide is a synthetic organic compound that features a benzyloxy group and a dithiolan-2-ylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Formation of the Dithiolan-2-ylidene Moiety: This involves the reaction of a suitable dithiol with a carbonyl compound.
Coupling Reaction: The final step involves coupling the benzyloxy group with the dithiolan-2-ylidene moiety under specific conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield and purity, and may include the use of catalysts and specific solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced forms.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced dithiolan derivatives.
Substitution Products: Various substituted benzyloxy derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action for (Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
(Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide: Similar in structure but with different substituents.
This compound: Another compound with a similar core structure but different functional groups.
Uniqueness
Structural Features: The presence of both benzyloxy and dithiolan-2-ylidene groups.
Reactivity: Unique reactivity patterns due to the combination of functional groups.
特性
CAS番号 |
110307-76-1 |
|---|---|
分子式 |
C12H13NOS3 |
分子量 |
283.4 g/mol |
IUPAC名 |
N-(1,3-dithiolan-2-ylidene)-2-phenylmethoxyethanethioamide |
InChI |
InChI=1S/C12H13NOS3/c15-11(13-12-16-6-7-17-12)9-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChIキー |
GGLHDEZOBMGSNW-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=NC(=S)COCC2=CC=CC=C2)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




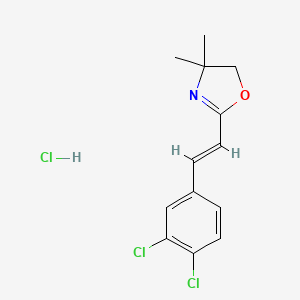
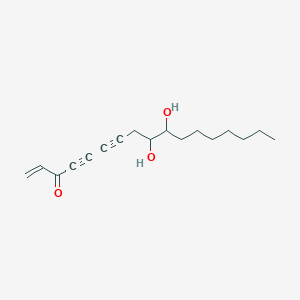
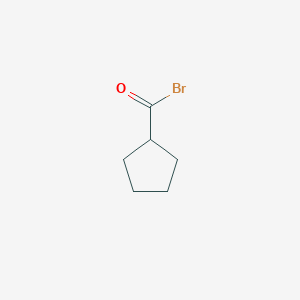
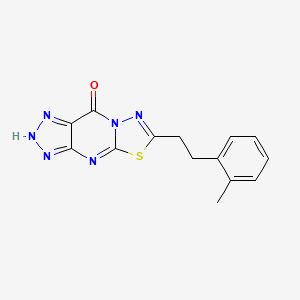
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)

